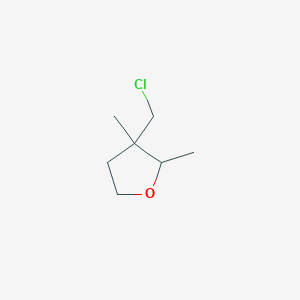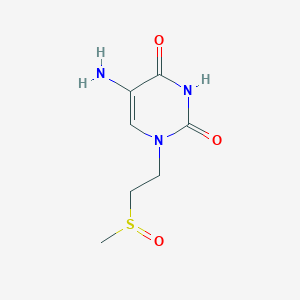![molecular formula C8H7ClN4O2 B13201028 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13201028.png)
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Métodos De Preparación
Análisis De Reacciones Químicas
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It shows promise as a lead compound for the development of new therapeutic agents due to its biological activity.
Industry: It is used in the development of agrochemicals and other industrial applications
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group is often involved in redox reactions, which can lead to the generation of reactive oxygen species, contributing to its biological activity. The chloro and ethyl groups can enhance the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:
4-Chloro-1H-pyrazolo[3,4-b]pyridine: Lacks the ethyl and nitro groups, which can significantly alter its biological activity and chemical reactivity.
1H-pyrrolo[2,3-b]pyridine: A structurally similar compound with different substituents, leading to different biological activities and applications.
Propiedades
Fórmula molecular |
C8H7ClN4O2 |
|---|---|
Peso molecular |
226.62 g/mol |
Nombre IUPAC |
4-chloro-1-ethyl-5-nitropyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-12-8-5(3-11-12)7(9)6(4-10-8)13(14)15/h3-4H,2H2,1H3 |
Clave InChI |
UKXXVHNHIRFRGO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=NC=C(C(=C2C=N1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


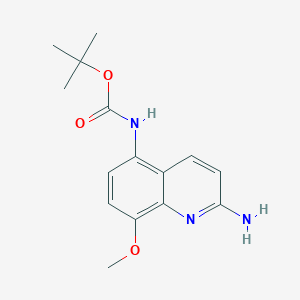
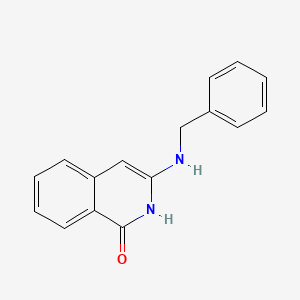

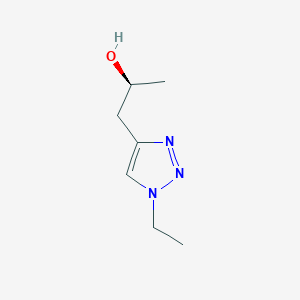
![2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13200960.png)

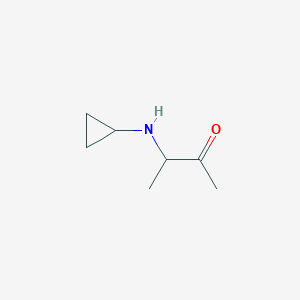
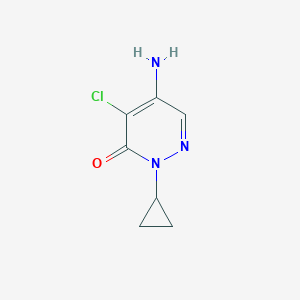
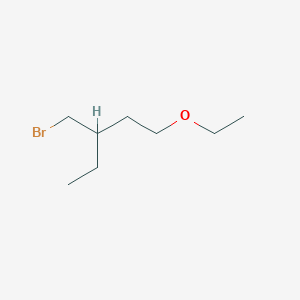

![3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13201001.png)
